molecular formula C20H34ClNO B1394677 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1219982-30-5

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1394677
CAS No.: 1219982-30-5
M. Wt: 339.9 g/mol
InChI Key: XWWNTPLOUJRAOG-UHFFFAOYSA-N
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Description

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a piperidine ring attached to a phenoxy group, which is further substituted with a tetramethylbutyl group. This structure imparts specific chemical and physical properties that make it valuable in different fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production processes .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the tetramethylbutyl group with other functional groups .

Scientific Research Applications

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride is unique due to its combination of a piperidine ring and a tetramethylbutyl-substituted phenoxy group. This unique structure imparts specific reactivity and stability, making it valuable for various scientific applications .

Properties

IUPAC Name

3-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO.ClH/c1-19(2,3)15-20(4,5)17-8-10-18(11-9-17)22-14-16-7-6-12-21-13-16;/h8-11,16,21H,6-7,12-15H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWNTPLOUJRAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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